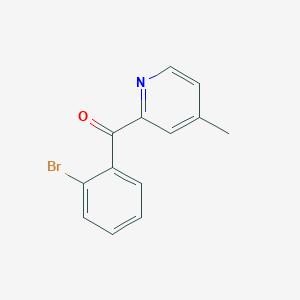
2-(2-Bromobenzoil)-4-metilpiridina
Descripción general
Descripción
2-(2-Bromobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a pyridine ring substituted with a methyl group
Aplicaciones Científicas De Investigación
2-(2-Bromobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Bromobenzoyl)-4-methylpyridine is Janus Kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .
Mode of Action
2-(2-Bromobenzoyl)-4-methylpyridine specifically targets JAK2 and inhibits its downstream signaling pathway . By binding to JAK2, it prevents the phosphorylation of JAK2 at Tyr1007/1008, which is a critical step for the activation of JAK2 . This inhibition disrupts the JAK2/STAT3 signaling pathway, leading to the induction of cell death .
Biochemical Pathways
The inhibition of JAK2 by 2-(2-Bromobenzoyl)-4-methylpyridine affects the JAK2/STAT3 signaling pathway . This pathway is involved in cell survival, proliferation, and differentiation. The disruption of this pathway leads to the modulation of Akt/Src survival signal and altered expression of interwoven apoptotic genes .
Result of Action
The result of the action of 2-(2-Bromobenzoyl)-4-methylpyridine is the induction of apoptosis, or programmed cell death . By inhibiting the JAK2/STAT3 signaling pathway, it disrupts cell survival signals and promotes the expression of pro-apoptotic genes . This leads to the death of cancer cells, thereby exerting its anti-neoplastic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzoyl)-4-methylpyridine typically involves the bromination of 2-benzoyl-4-methylpyridine. One common method includes the reaction of 2-benzoyl-4-methylpyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromobenzoyl)-4-methylpyridine may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorobenzoyl)-4-methylpyridine
- 2-(2-Fluorobenzoyl)-4-methylpyridine
- 2-(2-Iodobenzoyl)-4-methylpyridine
Uniqueness
2-(2-Bromobenzoyl)-4-methylpyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWVMISCJOWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
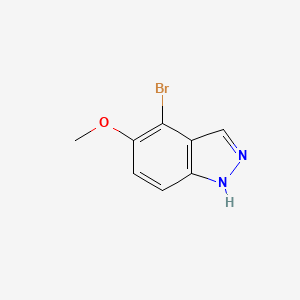
![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
![({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B1531025.png)
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)
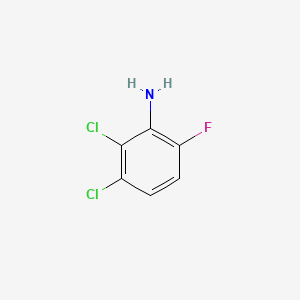
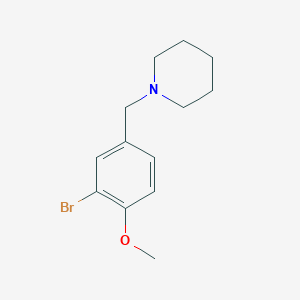
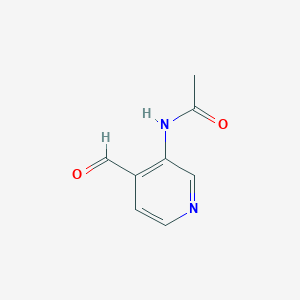
![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)
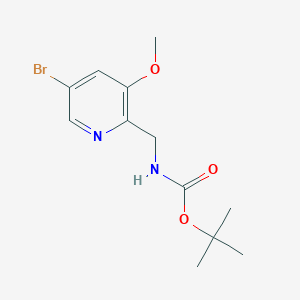
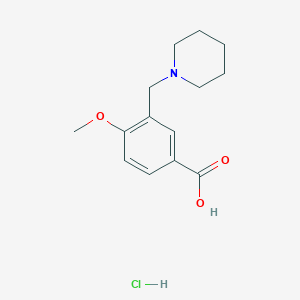
![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)


